molecular formula C18H25N5O5 B2751198 methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 886899-53-2

methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2751198
CAS No.: 886899-53-2
M. Wt: 391.428
InChI Key: JFGRHFAQCVHJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C18H25N5O5 and its molecular weight is 391.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization Catalysts

Research has demonstrated the use of N-heterocyclic carbenes (NHCs) as catalysts in group transfer polymerization (GTP) of various monomers, including the use of 1-methoxy-2-methyl-1-trimethylsiloxypropene (MTS) as an initiator. This method allows for controlled polymerization at room temperature, highlighting a significant application in materials science (Raynaud, Liu, Gnanou, & Taton, 2010). Additionally, this approach has been used to create polymethacrylates and polyacrylates with varying molar masses, further extending its application in the field of polymer chemistry (Raynaud, Gnanou, & Taton, 2009).

Synthesis of Nucleosides and Imidazole Derivatives

The compound has been utilized in the synthesis of nucleosides and imidazole derivatives. For instance, methyl 5-amino-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, an intermediate in synthesizing nucleosides, shows the compound's role in expanding the scope of biochemical research (Leonard & Carraway, 1966). Similarly, the synthesis of tricyclic etheno analogs of potent antivirals and cytostatics has involved the use of imidazo[1,2-a]purin-3-yl)ethoxy)methylphosphonic and imidazo[2,1-b]purin-1-yl)ethoxy)methylphosphonic acids, highlighting its application in medicinal chemistry (Hořejší et al., 2006).

Bioorganic and Medicinal Chemistry

In bioorganic and medicinal chemistry, the compound has been involved in various synthesis processes. For instance, its derivatives have been studied for their antimicrobial activities against various bacteria, indicating its potential in developing new therapeutic agents (Sharma, Sharma, & Rane, 2004). Moreover, research on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) showcases its role in diagnostic imaging and nuclear medicine (Gao, Wang, & Zheng, 2016).

Mechanism of Action

Properties

IUPAC Name

methyl 3-[6-(3-methoxypropyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O5/c1-11-12(2)23-14-15(19-17(23)21(11)8-6-10-27-4)20(3)18(26)22(16(14)25)9-7-13(24)28-5/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGRHFAQCVHJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.